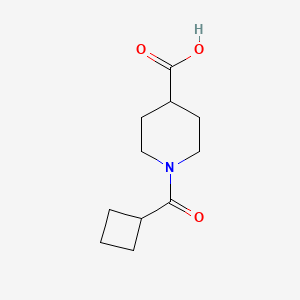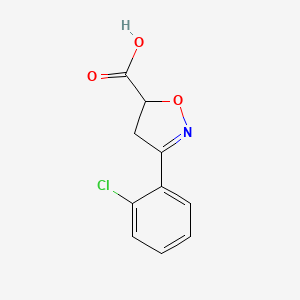
3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” appears to be a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom1. It also has a 2-chlorophenyl group attached, which is a phenyl group (a ring of six carbon atoms, akin to benzene) with a chlorine atom attached to one of the carbons23.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, and the attachment of the 2-chlorophenyl group4. However, without specific literature or studies on this exact compound, it’s difficult to provide a detailed synthesis analysis5.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the phenyl ring are both planar, and the chlorine atom on the phenyl ring would add some polarity to the molecule6.
Chemical Reactions Analysis
Again, without specific studies on this compound, it’s hard to provide a detailed analysis of its chemical reactions. However, compounds containing isoxazole rings are known to participate in a variety of chemical reactions, often involving the nitrogen and oxygen atoms in the ring5.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. For example, the presence of the chlorine atom could make the compound more polar, affecting its solubility in different solvents8.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study demonstrated the synthesis of isoxazolyl- and isothiazolylcarbamides from accessible carboxylic acids, including derivatives similar to the compound . These compounds showed high antitumor activity, highlighting their potential in enhancing the effects of cytostatic drugs (Potkin et al., 2014).
Synthetic Methodologies
Research into synthetic strategies targeting isoxazoles has been extensive due to their significance in pharmacology and agrochemistry. The preparation of pharmacologically active isoxazoles through versatile methodologies emphasizes their broad application potential (Vitale & Scilimati, 2013).
Optical Nonlinearity
Investigations into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a related class of compounds, have identified significant optical nonlinearity, suggesting their potential for optical limiting applications. This property is crucial for developing materials capable of protecting eyes and optical sensors from damage by intense light sources (Chandrakantha et al., 2013).
Antioxidant Activity
The synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring led to the creation of compounds with potential antioxidant activities. These compounds, through subsequent reactions, form Schiff bases and then amines, which could have therapeutic applications due to their antioxidant properties (Potkin et al., 2012).
Pharmacological Applications
Isoxazole derivatives have been evaluated for their pharmacological activities, including antimicrobial, antioxidant, and antifeedant activities against various bacterial, fungal species, and pests. These studies indicate the diverse biological activities of isoxazole compounds and their potential utility in medical and agricultural applications (Thirunarayanan & Sathiyendiran, 2015; Alshamari et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and the presence of a chlorine atom could potentially make the compound toxic or corrosive910.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its reactions, its potential uses, and its safety. This could involve laboratory experiments, computational modeling, and possibly even testing the compound in biological systems4.
Please note that this is a general analysis based on the components of the compound you mentioned and the typical properties of these components. For a detailed analysis of this specific compound, more specific information or studies would be needed. I hope this information is helpful for your research!
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABASIBBODKAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387992 |
Source


|
| Record name | 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
CAS RN |
522615-29-8 |
Source


|
| Record name | 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)

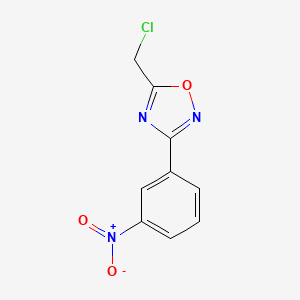

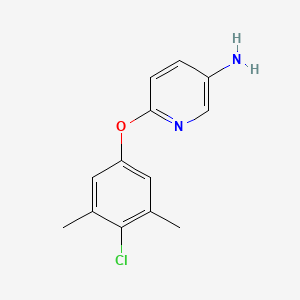

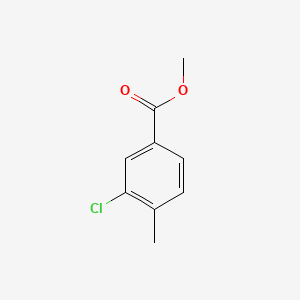
![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)

![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)
